solubility profile of 2-Azaspiro[3.4]oct-6-ene hydrochloride in organic solvents
solubility profile of 2-Azaspiro[3.4]oct-6-ene hydrochloride in organic solvents
Topic: Solubility Profile and Physicochemical Characterization of 2-Azaspiro[3.4]oct-6-ene Hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists
Executive Summary: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" strategy has elevated spirocyclic scaffolds from niche curiosities to essential pharmacophores. 2-Azaspiro[3.4]oct-6-ene hydrochloride represents a high-value scaffold offering defined three-dimensional vectors, metabolic stability, and a rigidified geometry distinct from its saturated analogs.
This guide provides a comprehensive technical analysis of its solubility profile. While specific empirical data for this unsaturated analog is proprietary or sparse in public literature, we synthesize data from structural analogs (e.g., 2-azaspiro[3.4]octane) and fundamental physicochemical principles to establish a predictive solubility baseline . Furthermore, we provide the self-validating experimental protocols required to generate precise solubility isotherms in your laboratory.
Physicochemical Characterization
Before assessing solubility, one must understand the solute's solid-state identity. The hydrochloride salt form fundamentally alters the lipophilicity profile of the free base.
| Property | Description | Implications for Solubility |
| Chemical Structure | Spirocyclic amine with a cyclopentene ring. | The spiro-carbon creates a "kink," disrupting crystal packing compared to flat aromatics, potentially enhancing solubility in polar organics. |
| Molecular Weight | ~145.63 g/mol (Salt) | Low MW facilitates high molar solubility in compatible solvents. |
| Salt Form | Hydrochloride (HCl) | Highly polar, ionic character. Drives water solubility but limits solubility in non-polar organics (hexane, toluene). |
| Unsaturation | C=C double bond (pos. 6) | Adds π-character and rigidity. May show slight solubility differences vs. saturated analogs in π-interacting solvents (e.g., aromatics), though the salt effect dominates. |
| Hygroscopicity | Likely Hygroscopic | Critical: Weighing must be performed rapidly or in a controlled humidity environment to prevent water uptake from skewing solubility mass balance. |
Predicted Solubility Profile
The following profile is derived from structure-activity relationship (SAR) data of analogous spirocyclic amine salts (e.g., 2-azaspiro[3.4]octane HCl, 2-oxa-6-azaspiro[3.4]octane HCl).
Solvent Class Compatibility Table
| Solvent Class | Solvent Examples | Predicted Solubility | Mechanistic Rationale |
| Aqueous | Water, PBS (pH 7.4) | High (>50 mg/mL) | Ion-dipole interactions dominate. The ammonium cation is highly solvated by water. |
| Polar Protic | Methanol (MeOH) | High (>20 mg/mL) | Strong H-bonding capability solvates both the chloride anion and the ammonium headgroup. |
| Polar Protic | Ethanol (EtOH), IPA | Moderate (5–20 mg/mL) | Solubility decreases as the alkyl chain of the alcohol lengthens (decreasing dielectric constant). |
| Polar Aprotic | DMSO, DMF, DMAc | High (>30 mg/mL) | High dielectric constants and strong dipole moments effectively dissociate the ion pair. |
| Chlorinated | Dichloromethane (DCM) | Low (<1 mg/mL) | While the organic cage is lipophilic, the ionic lattice energy of the HCl salt typically exceeds the solvation energy provided by DCM. Note: The free base is highly soluble here. |
| Ethers | Diethyl Ether, THF, MTBE | Insoluble | Ethers are poor solvators for ammonium salts. Often used as anti-solvents to precipitate the salt. |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Complete lack of polarity prevents disruption of the crystal lattice. |
Process Insight: The solubility differential between Methanol (High) and Ether (Insoluble) is the primary vector for purification. A common recrystallization method involves dissolving the crude salt in minimal hot Methanol and slowly adding Diethyl Ether or MTBE to induce crystallization.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I advise against relying solely on literature values for critical process steps. Use the following protocols to generate robust, lot-specific data.
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Use this workflow to determine the saturation limit (S_sat) in a specific solvent.
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Preparation: Weigh ~50 mg of 2-Azaspiro[3.4]oct-6-ene HCl into a tared 4 mL glass vial.
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Addition: Add the target solvent in 100 µL increments at 25°C.
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Equilibration: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break crystal aggregates, but monitor temperature to avoid false highs.
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Visual Check:
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Clear Solution: Soluble.[1] Record volume.
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Turbid/Solid: Insoluble. Add more solvent.
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Quantification (If saturation is not reached by 2 mL):
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Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Evaporate a known volume of filtrate to dryness.
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Weigh the residue to calculate
(mg/mL).
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Protocol B: pH-Dependent Partitioning (LogD Profiling)
Essential for understanding extraction efficiency during free-basing.
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System: Biphasic mixture of DCM (Organic) and Aqueous Buffer (pH 2, 7, 10, 12).
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Procedure: Dissolve compound in buffer; add equal volume DCM; shake vigorously for 2 mins.
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Analysis: Analyze both phases via HPLC-UV (210 nm) or LC-MS.
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Expectation:
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pH < 8: Compound remains in Aqueous phase (Protonated,
). -
pH > 10: Compound shifts to Organic phase (Deprotonated, free amine).
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Visualization of Workflows
Figure 1: Solubility Assessment Decision Tree
This logic flow ensures efficient solvent selection for reactions and purification.
Caption: Decision matrix for solvent selection based on solubility outcomes. Green nodes indicate validated process applications.
Figure 2: pH-Swing Extraction Strategy
Visualizing the transition from water-soluble salt to organic-soluble base.
Caption: Mechanism of pH-swing extraction to isolate the lipophilic free base from the hydrophilic salt form.
Applications & Process Recommendations
Recrystallization Strategy
For high-purity isolation of the HCl salt, a Methanol/Ether system is recommended.
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Dissolve crude solid in boiling Methanol (minimal volume).
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Filter hot to remove inorganic insolubles.
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Allow to cool to RT, then slowly add Diethyl Ether until turbidity persists.
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Chill at 4°C overnight. The spirocyclic salt should crystallize as white needles or prisms.
Free-Basing for Synthesis
If the "ene" functionality is to be derivatized (e.g., hydroboration, epoxidation), the free base is often required.
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Protocol: Suspend the HCl salt in DCM. Add 1.5 eq of saturated aqueous
. Vigorously stir for 30 mins. Separate the organic layer, dry over , and concentrate. Note: The free amine is volatile; avoid high-vacuum for extended periods.
References
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Ramesh, S., et al. (2019).[2][3] "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17, 3056-3065.[3]
- Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3527. (General Spirocycle Solubility Context).
-
Enamine Ltd. "Spirocycles for Improved Solubility - Concept & Data."
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Principles of Salt Selection and Solubility).
